molecular formula C9H10O4S B1350411 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS No. 197240-27-0

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Cat. No.: B1350411
CAS No.: 197240-27-0
M. Wt: 214.24 g/mol
InChI Key: YYIVRXHJSZKUHR-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is an organic compound with the molecular formula C9H10O4S It is characterized by the presence of a hydroxy group, a methylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with a suitable nucleophile. One common method is the condensation reaction with ethylene glycol in the presence of an acid catalyst, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its hydroxy and methylsulfonyl groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-hydroxy-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVRXHJSZKUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377031
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197240-27-0
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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